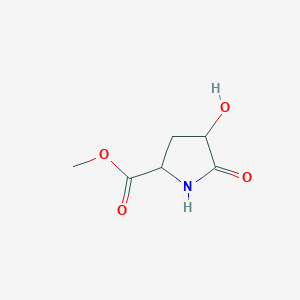

Methyl 4-hydroxy-5-oxopyrrolidine-2-carboxylate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 4-hydroxy-5-oxopyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO4/c1-11-6(10)3-2-4(8)5(9)7-3/h3-4,8H,2H2,1H3,(H,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKJQBJHYKVHRIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(C(=O)N1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 4 Hydroxy 5 Oxopyrrolidine 2 Carboxylate and Analogues

Strategic Approaches to Pyrrolidine (B122466) Ring Construction

The formation of the pyrrolidine ring is the cornerstone of synthesizing the target compound and its derivatives. Chemists have devised several strategic approaches, primarily involving the cyclization of acyclic precursors or the modification of existing cyclic structures like amino acids.

Synthesis from Acyclic Precursors (e.g., Itaconic Acid Derivatives)

A common and effective method for constructing the 5-oxopyrrolidine-3-carboxylic acid core involves the aza-Michael addition of an amine to itaconic acid, followed by cyclization. This approach provides a straightforward route to analogues of the target compound.

For instance, the reaction of itaconic acid with various substituted anilines in water at reflux temperatures leads to the formation of the corresponding 1-aryl-5-oxopyrrolidine-3-carboxylic acids. A typical procedure involves heating a mixture of itaconic acid and an appropriate amine, such as 2-amino-4-methylphenol (B1222752) or 2-amino-4-chlorophenol, in an aqueous medium. orgsyn.orgresearchgate.net The resulting carboxylic acid can then be esterified, for example, by treatment with methanol (B129727) in the presence of a catalytic amount of sulfuric acid, to yield the methyl ester derivative. researchgate.netwikipedia.org

The general reaction scheme for the synthesis of 1-aryl-5-oxopyrrolidine-3-carboxylic acid derivatives from itaconic acid is presented below:

| Starting Amine | Reaction Conditions | Product | Yield | Reference |

| N-(4-aminophenyl)acetamide | Water, reflux, 12 h; 5% HCl | 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid | 96% | wikipedia.org |

| 2-amino-4-methylphenol | aza-Michael method | 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid | 88% | orgsyn.org |

| 2-amino-4-chlorophenol | Water, reflux, 24 h; 10% NaOH, HCl | 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | Not specified | researchgate.net |

This methodology offers a versatile entry point to a wide range of N-substituted 5-oxopyrrolidine-3-carboxylates, which are direct analogues of the target compound lacking the 4-hydroxy group. Further functionalization would be required to introduce the hydroxyl group at the C4 position.

Cyclization Reactions Involving Amino Acids or Related Structures

Amino acids serve as valuable chiral building blocks for the synthesis of pyrrolidine derivatives. The inherent stereochemistry of amino acids can be exploited to produce enantioenriched products. A notable strategy involves the synthesis of 4-hydroxypyrrolidin-2-ones from N-Boc protected amino acids. uitm.edu.myuitm.edu.my

This process typically begins with the activation of an N-Boc-amino acid, such as N-Boc-alanine or N-Boc-valine, which then reacts in a Meldrum's acid-mediated cyclization to form a tetramic acid intermediate (a pyrrolidine-2,4-dione). uitm.edu.myuitm.edu.my The subsequent regioselective reduction of the C4-carbonyl group of the tetramic acid yields the desired 4-hydroxypyrrolidin-2-one. Sodium borohydride (B1222165) (NaBH₄) in methanol is a commonly used reducing agent for this transformation. uitm.edu.myuitm.edu.my

The key steps in this synthetic route are outlined in the following table:

| N-Boc-Amino Acid | Intermediate | Reducing Agent | Final Product | Reference |

| N-Boc-alanine | 5-methylpyrrolidine-2,4-dione | NaBH₄ | 4-hydroxy-5-methylpyrrolidin-2-one | uitm.edu.myuitm.edu.my |

| N-Boc-valine | 5-isopropylpyrrolidine-2,4-dione | NaBH₄ | 4-hydroxy-5-isopropylpyrrolidin-2-one | uitm.edu.myuitm.edu.my |

This approach provides access to 4-hydroxypyrrolidin-2-one analogues with substitution at the C5 position, dictated by the side chain of the starting amino acid. While this specific example leads to a product without the C2-carboxylate group, it demonstrates the utility of amino acids in constructing the core 4-hydroxy-5-oxopyrrolidine scaffold.

Meldrum's Acid-Mediated Cyclizations

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a highly versatile reagent in organic synthesis, known for its high acidity and reactivity. wikipedia.org It plays a crucial role in the synthesis of tetramic acid intermediates, which are precursors to 4-hydroxypyrrolidin-2-ones, as mentioned in the previous section. uitm.edu.myuitm.edu.my

The synthesis of the tetramic acid involves the coupling of an N-protected amino acid with Meldrum's acid. uitm.edu.myuitm.edu.my Typically, a condensing agent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) is used to activate the carboxylic acid of the N-Boc-amino acid. uitm.edu.myuitm.edu.my The activated amino acid then reacts with Meldrum's acid in the presence of a base, such as 4-(dimethylamino)pyridine (DMAP), to facilitate the formation of an acyl Meldrum's acid derivative. uitm.edu.myuitm.edu.my This intermediate undergoes an intramolecular cyclization to yield the 5-substituted pyrrolidine-2,4-dione (B1332186) (tetramic acid). uitm.edu.myuitm.edu.my

A summary of a typical reaction is provided below:

| Reactants | Reagents | Intermediate | Reference |

| Meldrum's acid, N-Boc-amino acid | EDC·HCl, DMAP | Acyl Meldrum's acid | uitm.edu.myuitm.edu.my |

The use of Meldrum's acid provides an efficient route to the pyrrolidine-2,4-dione core, which can be subsequently modified to introduce the desired 4-hydroxy functionality.

Diastereoselective and Enantioselective Synthesis

The presence of multiple chiral centers in methyl 4-hydroxy-5-oxopyrrolidine-2-carboxylate necessitates stereocontrolled synthetic methods to obtain specific diastereomers and enantiomers.

Control of Stereochemistry at Chiral Centers

Achieving a high degree of diastereoselectivity is crucial in the synthesis of polysubstituted pyrrolidines. A concise synthesis of cis-(2R,4R)-4-hydroxyproline, a close structural relative of the target molecule, highlights a strategy for controlling stereochemistry. uitm.edu.my This synthesis utilizes a tightly bound, chelation-controlled transition state during a 5-exo-tet ring closure reaction, which is proposed to be the origin of the high diastereoselectivity. uitm.edu.my

The reaction of an enantiomerically pure epoxide with a glycine (B1666218) ester derivative can lead to the formation of the pyrrolidine ring with a high degree of diastereomeric excess (de). For example, the reaction of (S)-epichlorohydrin with N-benzyl glycine ester can proceed via a 5-exo-tet cyclization to yield the corresponding ethyl (2R,4R)-1-benzyl-4-hydroxypyrrolidine-2-carboxylate with high diastereoselectivity. uitm.edu.my

The following table summarizes the key aspects of achieving diastereoselectivity in this synthesis:

| Key Reaction | Proposed Origin of Selectivity | Product | Diastereomeric Excess (de) | Reference |

| 5-exo-tet ring closure | Chelation-controlled transition state | cis-4-hydroxyproline derivative | 99.5% | uitm.edu.my |

This example demonstrates that careful selection of starting materials and reaction conditions can effectively control the relative stereochemistry of the substituents on the pyrrolidine ring.

Asymmetric Catalysis in Pyrrolidine Formation

Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of chiral pyrrolidines. Various catalytic systems have been developed to achieve high enantioselectivities in the formation of the pyrrolidine ring and its functionalization.

One prominent strategy is the use of chiral catalysts in hydrogenation reactions. For instance, the iridium-catalyzed asymmetric hydrogenation of quinoxalines has been shown to produce chiral tetrahydroquinoxalines with excellent enantioselectivities (up to 98% ee). rsc.org While not a direct synthesis of the target molecule, this demonstrates the potential of transition metal catalysis for creating enantioenriched heterocyclic compounds. By selecting the appropriate solvent, both enantiomers of the product can be selectively obtained. rsc.org

Organocatalysis also provides a valuable avenue for the asymmetric synthesis of pyrrolidine derivatives. For example, squaramide-catalyzed asymmetric domino reactions, such as N,O-acetalization/aza-Michael addition, have been employed to construct spirooxazolidines containing a pyrazolinone moiety with high enantioselectivities (up to >99% ee). mdpi.com Furthermore, organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes have been developed for the concise synthesis of highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids (up to 97% ee). rsc.org

These examples of asymmetric catalysis, summarized below, illustrate the diverse and powerful methods available for controlling the absolute stereochemistry during the synthesis of chiral pyrrolidine-containing molecules.

| Catalytic System | Reaction Type | Product Type | Enantioselectivity (ee) | Reference |

| Iridium complex | Asymmetric hydrogenation | Chiral tetrahydroquinoxalines | up to 98% | rsc.org |

| Squaramide | Asymmetric domino reaction | Spirooxazolidines | up to >99% | mdpi.com |

| Diarylprolinol silyl (B83357) ether | Michael addition | 5-alkyl-substituted pyrrolidine-3-carboxylic acids | up to 97% | rsc.org |

Functional Group Introduction and Interconversion Strategies

The construction of the this compound scaffold requires strategic implementation of reactions to install key functional groups and modify them as needed. These strategies are central to building the target molecule from simpler precursors.

Installation of Hydroxyl and Oxo Moieties

The 4-hydroxy and 5-oxo moieties are defining features of the pyrrolidinone core. The 5-oxo group is an integral part of the lactam (cyclic amide) ring. Its installation is typically achieved during the cyclization of a linear precursor, often a derivative of glutamic acid.

The introduction of the C4-hydroxyl group can be accomplished through various methods, depending on the starting material. One common approach involves the cyclization of a precursor that already contains the necessary hydroxyl functionality. Alternatively, the hydroxyl group can be introduced into a pre-formed pyrrolidinone ring through oxidation of an unsaturated precursor or by reduction of a diketo-species. The reaction of aminocrotonates with malonic acid derivatives, for instance, is a suitable method for preparing analogous 4-hydroxy-2-oxo-dihydropyridine carboxylates, highlighting a general strategy of constructing the hydroxylated heterocyclic core from acyclic precursors. researchgate.net

Esterification and Transesterification Procedures

The methyl ester at the C2 position is a common feature that can be introduced via several standard procedures.

Esterification: The most direct method for converting the parent carboxylic acid to its methyl ester is the Fischer-Speier esterification. masterorganicchemistry.com This acid-catalyzed reaction involves treating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and using the alcohol as the solvent helps drive the reaction toward the ester product. masterorganicchemistry.com Alternative and often milder methods have been developed to accommodate sensitive substrates. These include the use of solid acid catalysts, such as a phenolsulfonic acid-formaldehyde (PSF) resin or a dried Dowex H+ cation-exchange resin, which can simplify product purification and offer environmental benefits. nih.govorganic-chemistry.org

Table 1: Selected Esterification Methods for Carboxylic Acids

| Method | Reagents/Catalyst | Key Features |

|---|---|---|

| Fischer-Speier Esterification | Methanol, H₂SO₄ or TsOH | Equilibrium reaction; requires excess alcohol or removal of water. masterorganicchemistry.com |

| Steglich Esterification | Dicyclohexylcarbodiimide (DCC), DMAP | Mild conditions, suitable for base-sensitive substrates. nih.gov |

| Solid-Acid Catalysis | Dowex H+ resin, Methanol | Heterogeneous catalyst, reusable, and environmentally friendly. nih.gov |

| Mitsunobu Reaction | Triphenylphosphine (PPh₃), DEAD or DIAD | Mild, irreversible, works well for secondary alcohols. nih.gov |

Transesterification: Transesterification is the process of converting one ester into another by exchanging the alkoxy group. This can be a useful strategy if, for example, an ethyl ester of the core molecule is synthesized first and needs to be converted to the methyl ester. The reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com

Base-Catalyzed Transesterification: This method typically involves using a catalytic amount of a base, such as sodium methoxide (B1231860) (NaOMe) in methanol. The methoxide ion acts as a nucleophile, attacking the carbonyl carbon of the initial ester in an addition-elimination mechanism. masterorganicchemistry.com

Acid-Catalyzed Transesterification: Similar to Fischer esterification, this process uses a strong acid to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the new alcohol (methanol). masterorganicchemistry.com To ensure a high yield of the desired methyl ester, methanol is used in large excess to shift the equilibrium. masterorganicchemistry.com

Regioselective Modifications

Regioselectivity is crucial when modifying a multifunctional molecule like this compound. The molecule possesses several reactive sites, including the N-H of the lactam, the C4-hydroxyl group, and the ester. Selective reaction at one site without affecting the others requires careful choice of reagents and conditions. For example, regioselective alkylation of similar N-alkyl-2,3-dihydro-4-pyridones can be achieved at the C5 position, demonstrating that specific carbons in a heterocyclic ring can be targeted. nih.gov In the case of our target molecule, the relative acidity and nucleophilicity of the N-H and O-H groups will dictate the outcome of reactions like alkylation or acylation. Under basic conditions, the more acidic proton would be removed first, allowing for selective functionalization at that position.

Chemical Reactivity and Transformation Studies of Methyl 4 Hydroxy 5 Oxopyrrolidine 2 Carboxylate

Reactions at the Hydroxyl Group (e.g., Esterification, Etherification)

The secondary hydroxyl group at the C4 position of the pyrrolidine (B122466) ring is a key site for functionalization. Standard reactions for alcohols, such as esterification and etherification, can be readily applied to this moiety.

Esterification: The hydroxyl group can be converted into an ester through reaction with various acylating agents. This transformation is typically carried out by reacting Methyl 4-hydroxy-5-oxopyrrolidine-2-carboxylate with a carboxylic acid, acid chloride, or acid anhydride. When using a carboxylic acid, an acid catalyst is often required, in a process known as Fischer esterification. pressbooks.pub Alternatively, coupling agents can be employed to facilitate the reaction under milder conditions. organic-chemistry.org The choice of acylating agent allows for the introduction of a wide variety of ester groups, thereby modifying the properties of the parent molecule.

Etherification: The formation of an ether linkage at the C4 position can be achieved through reactions such as the Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a suitable base to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide. This reaction provides a straightforward method for introducing diverse alkyl or aryl substituents via an ether bond.

Reactivity of the Carbonyl Centers (Lactam and Ester)

The molecule contains two distinct carbonyl centers: the lactam (cyclic amide) carbonyl at C5 and the ester carbonyl at C2. Both are susceptible to nucleophilic attack, but their reactivity differs due to the electronic effects of the adjacent heteroatoms. Generally, the ester is more electrophilic and thus more reactive towards nucleophiles than the lactam.

Nucleophilic acyl substitution is a characteristic reaction of carboxylic acid derivatives, proceeding through a two-step addition-elimination mechanism that involves a tetrahedral intermediate. masterorganicchemistry.comlibretexts.orguomustansiriyah.edu.iq

Hydrazinolysis: This reaction involves the use of hydrazine (B178648) (NH₂NH₂) as a nucleophile. Treatment of this compound with hydrazine can lead to the formation of the corresponding acyl hydrazide at the more reactive ester position. researchgate.net Under more forcing conditions, the lactam ring could potentially be opened. Acyl hydrazides are valuable synthetic intermediates for the construction of other heterocyclic systems.

Alcoholysis: This process, also known as transesterification, involves the reaction of the ester with an alcohol, typically in the presence of an acid or base catalyst. pressbooks.pub This reaction exchanges the methyl group of the ester for a different alkyl group from the reacting alcohol. The position of the equilibrium is controlled by the relative concentrations of the reactants and products.

The following table summarizes the expected outcomes of these nucleophilic acyl substitution reactions.

| Reaction | Nucleophile | Reactive Site | Expected Product |

| Hydrazinolysis | Hydrazine (NH₂NH₂) | Ester Carbonyl | 4-hydroxy-5-oxopyrrolidine-2-carbohydrazide |

| Alcoholysis | Alcohol (R'-OH) | Ester Carbonyl | This compound (with R' replacing Methyl) |

The reduction of the carbonyl groups offers a pathway to other important functional groups. The outcome of the reduction depends on the choice of the reducing agent. wikipedia.orgopenstax.org

Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are capable of reducing both the ester and the lactam. openstax.org The reduction of the ester group yields a primary alcohol, while the reduction of the lactam (amide) results in the corresponding amine, in this case, a pyrrolidine.

Milder reducing agents, like sodium borohydride (B1222165) (NaBH₄), are generally selective for more reactive carbonyls such as ketones and aldehydes. openstax.org NaBH₄ reduces esters very slowly and typically does not reduce amides at all. openstax.org Therefore, treatment of this compound with NaBH₄ would likely result in the selective reduction of the ester to the corresponding alcohol, leaving the lactam intact.

The table below outlines the products expected from the reduction of this compound with different reducing agents.

| Reducing Agent | Reactive Site(s) | Product(s) |

| Lithium Aluminum Hydride (LiAlH₄) | Ester and Lactam Carbonyls | (4-hydroxypyrrolidin-2-yl)methanol and the corresponding fully reduced pyrrolidine |

| Sodium Borohydride (NaBH₄) | Ester Carbonyl | Methyl 4-hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylate |

Reactions Involving the Pyrrolidine Nitrogen (e.g., Alkylation, Acylation)

The nitrogen atom of the pyrrolidine ring is part of a lactam, which influences its nucleophilicity. Due to resonance with the adjacent carbonyl group, the lone pair of electrons on the nitrogen is less available for nucleophilic attack compared to a typical secondary amine. nih.gov However, under appropriate conditions, the N-H proton can be removed by a strong base to generate a nucleophilic amide anion, which can then participate in alkylation and acylation reactions.

Alkylation: N-alkylation can be achieved by treating the compound with a strong base followed by an alkyl halide. researchgate.net This introduces an alkyl group onto the nitrogen atom, a common strategy in the synthesis of substituted pyrrolidines. organic-chemistry.org

Acylation: Similarly, N-acylation can be performed by reacting the amide anion with an acylating agent like an acid chloride or anhydride. This results in the formation of an N-acyl lactam, also known as an imide.

Formation of Fused Heterocyclic Systems from the Pyrrolidine Scaffold

The multiple functional groups present in this compound make it an attractive starting material for the synthesis of more complex, fused heterocyclic systems. researchgate.net Intramolecular reactions can be designed to construct new rings fused to the pyrrolidine core.

For instance, the hydroxyl and ester groups are suitably positioned for potential intramolecular cyclization reactions. Under specific conditions, an intramolecular transesterification could lead to the formation of a bicyclic lactone. Alternatively, the existing functional groups can be chemically modified to introduce new reactive centers that can subsequently undergo cyclization to form a variety of fused ring systems. The synthesis of polysubstituted pyrroles from oxo pyrrolidines has been demonstrated, suggesting that the pyrrolidine scaffold can be a template for building other heterocyclic structures. nih.gov

Theoretical Studies on Reaction Mechanisms and Energetics

While experimental studies provide valuable information about the reactivity of this compound, theoretical and computational studies can offer deeper insights into the underlying reaction mechanisms and energetics. mdpi.com

Quantum-mechanical calculations, such as those based on Density Functional Theory (DFT), can be employed to model the reactions discussed in the preceding sections. Such studies can elucidate the detailed stepwise mechanisms of these transformations, including the structures of transition states and intermediates. mdpi.com Furthermore, computational methods can predict the activation energies for different reaction pathways, helping to explain the observed regioselectivity and stereoselectivity. For example, theoretical calculations could be used to compare the activation barriers for nucleophilic attack at the ester versus the lactam carbonyl, providing a quantitative rationale for the higher reactivity of the ester.

Advanced Structural Elucidation and Characterization Methodologies

High-Resolution Spectroscopic Characterization

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure and connectivity of a molecule in solution. Techniques such as ¹H NMR, ¹³C NMR, Correlation Spectrometry (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) provide a detailed map of the atomic framework.

For a compound like Methyl 4-hydroxy-5-oxopyrrolidine-2-carboxylate, ¹H NMR would reveal the chemical environment of each proton, while ¹³C NMR would provide information about the carbon skeleton. 2D NMR techniques would establish connectivity:

COSY: Identifies protons that are coupled to each other, typically on adjacent carbons.

HSQC: Correlates directly bonded proton and carbon atoms.

HMBC: Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for identifying quaternary carbons and piecing together the molecular structure.

While specific NMR data for the title compound are not available, analysis of related pyroglutamate (B8496135) derivatives suggests expected chemical shifts. For instance, in similar structures, the proton at the C2 position, being adjacent to both the ester and the nitrogen atom, would likely appear as a multiplet in the downfield region of the ¹H NMR spectrum.

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Pyrrolidinone Ring (Illustrative)

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (from H at this position) |

|---|---|---|---|

| 2 | ~4.2 (dd) | ~58 | C4, C5, Ester C=O |

| 3 | ~2.5 (m) | ~30 | C2, C4, C5 |

| 4 | ~4.5 (m) | ~70 | C2, C3, C5 |

| NH | ~7.0 (br s) | - | C2, C5 |

| OCH₃ | ~3.7 (s) | ~52 | Ester C=O |

| C=O (lactam) | - | ~175 | H2, H3, H4 |

| C=O (ester) | - | ~172 | H2, OCH₃ |

Note: This table is for illustrative purposes and does not represent actual data for this compound.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

For this compound, the key functional groups and their expected vibrational frequencies are:

O-H stretch: A broad absorption band around 3300-3500 cm⁻¹ in the IR spectrum, characteristic of the hydroxyl group.

N-H stretch: A moderate absorption around 3200-3400 cm⁻¹ for the lactam N-H.

C=O stretches: Two distinct carbonyl absorptions would be expected. The lactam carbonyl typically absorbs at a lower frequency (around 1680 cm⁻¹) due to ring strain and amide resonance, while the ester carbonyl would appear at a higher frequency (around 1735 cm⁻¹).

C-O stretch: Absorptions in the 1000-1300 cm⁻¹ region corresponding to the C-O bonds of the hydroxyl and ester groups.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Expected IR Absorption Range (cm⁻¹) |

|---|---|

| O-H (hydroxyl) | 3500 - 3300 (broad) |

| N-H (lactam) | 3400 - 3200 |

| C=O (ester) | 1750 - 1730 |

| C=O (lactam) | 1700 - 1670 |

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, which allows for the determination of the elemental composition and thus the molecular formula of a compound. For this compound (C₆H₉NO₄), the expected exact mass would be calculated and compared to the experimentally determined value. This technique is crucial for confirming the identity of a newly synthesized compound or an isolated natural product.

X-ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. For a chiral molecule like this compound, single-crystal X-ray diffraction would be invaluable in unambiguously establishing the relative and absolute stereochemistry of the hydroxyl and carboxylate substituents on the pyrrolidinone ring.

While a crystal structure for the title compound is not publicly available, studies on similar 4-hydroxy-pyrrolidinone derivatives often reveal that the five-membered ring adopts an envelope or a twist conformation. nih.gov The solid-state structure would also detail intermolecular interactions, such as hydrogen bonding involving the hydroxyl and lactam N-H groups, which govern the crystal packing.

Chiroptical Methods (e.g., Circular Dichroism) for Stereochemical Assignment

Chiroptical methods, such as Circular Dichroism (CD) spectroscopy, are used to study the stereochemical features of chiral molecules. CD spectroscopy measures the differential absorption of left and right circularly polarized light. The resulting spectrum is highly sensitive to the spatial arrangement of atoms and can be used to assign the absolute configuration of a molecule, often by comparing the experimental spectrum to that of known compounds or to theoretical calculations. For this compound, the stereocenters would give rise to a characteristic CD spectrum.

Chromatographic Techniques for Purity and Isomer Separation (e.g., HPLC, UPLC, LC-MS)

Chromatographic techniques are essential for assessing the purity of a compound and for separating mixtures of isomers. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful methods for separating compounds based on their differential partitioning between a stationary phase and a mobile phase. Due to the polar nature of this compound, hydrophilic interaction liquid chromatography (HILIC) or reversed-phase chromatography with a polar-embedded column could be suitable for its analysis. nih.govnih.gov

When coupled with mass spectrometry (LC-MS), these techniques not only provide information on the purity and retention time of the compound but also confirm its molecular weight, adding another layer of confidence in its identification. nih.gov

Biological Activity Research: Mechanistic and Target Based Investigations

Enzyme Inhibition Profiles and Mechanisms

Cyclooxygenase (COX) Isozyme Selectivity and Inhibition Kinetics (e.g., COX-2)

No specific studies detailing the inhibitory activity of Methyl 4-hydroxy-5-oxopyrrolidine-2-carboxylate against Cyclooxygenase (COX) isozymes, including COX-2, were identified. Research has been conducted on structurally different pyrrole (B145914) derivatives, such as methyl 4-hydroxy-1-alkyl-2-aryl 5-oxo-2,5-dihydropyrrole-3-carboxylate derivatives, which were designed as potential selective COX-2 inhibitors; however, their biological evaluation is still pending.

Matrix Metalloproteinase (MMP) Inhibition (e.g., MMP-2, MMP-9)

There is no available research data on the inhibitory effects of this compound on Matrix Metalloproteinases (MMPs), such as MMP-2 and MMP-9. The development of MMP inhibitors has explored various chemical scaffolds, but the specific compound has not been documented in this context. nih.govnih.gov

Inhibition of Other Enzymatic Systems (e.g., 5-Lipoxygenase, Isocitrate Lyase)

Investigations into the inhibitory potential of this compound against other enzymatic systems, including 5-Lipoxygenase (5-LOX) and Isocitrate Lyase (ICL), have not been reported in the scientific literature. While these enzymes are recognized as important therapeutic targets, research on potential inhibitors has focused on other chemical entities. researchgate.netnih.govnih.govnih.gov

Modulation of Methyltransferase Activity (e.g., METTL3/METTL14/WTAP)

A review of the literature found no evidence of this compound being studied as a modulator of the METTL3/METTL14/WTAP methyltransferase complex. The function and structure of this enzyme complex are areas of active research, but this specific compound has not been identified as a modulator. nih.govresearchgate.netnih.gov

Antimicrobial Activity: Mechanisms of Action

Antibacterial Efficacy against Specific Pathogens (e.g., Staphylococcus aureus)

While there is no specific data on the antibacterial efficacy of this compound, several studies have demonstrated that other derivatives of the 5-oxopyrrolidine core structure possess significant antibacterial activity against Staphylococcus aureus.

For instance, a series of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives were synthesized and evaluated for their antibacterial properties. nih.gov Certain hydrazone derivatives from this series showed potent bacteriostatic activity against S. aureus, with a Minimum Inhibitory Concentration (MIC) of 3.90 µg/mL. nih.gov This activity was notably stronger than that of control antibiotics such as cefuroxime (B34974) (MIC 7.8 µg/mL). nih.gov

Similarly, another study focused on 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives. nih.gov One such derivative, bearing a 5-nitrothiophene substituent, exhibited promising and selective antimicrobial activity against multidrug-resistant S. aureus strains. nih.govktu.edu Further investigations on 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carbo-hydrazide also identified a derivative with a (5-nitrothiophen-2-yl)methylidene moiety as having the highest antibacterial activity in its series. ktu.lt

These findings suggest that the 5-oxopyrrolidine scaffold is a promising basis for the development of new antibacterial agents. However, it is crucial to note that these results pertain to derivatives with different substituents at the N-1 and C-3 positions and cannot be directly extrapolated to this compound. Specific testing of the title compound is required to determine its antimicrobial profile.

Below is an interactive data table summarizing the findings for related, but structurally distinct, compounds.

| Compound Series | Derivative Example | Target Pathogen | Reported MIC (µg/mL) |

| 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives | Hydrazone with benzylidene moiety | Staphylococcus aureus | 3.90 |

| 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives | Hydrazone with 5-nitro-2-thiophene | Staphylococcus aureus | 3.90 |

| 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid derivatives | Compound 21 (with 5-nitrothiophene) | Multidrug-resistant S. aureus | 1-8 |

| 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide derivatives | (5-nitrothiophen-2-yl)methylidene derivative | Staphylococcus aureus | Not specified, but highest in series |

Antifungal Properties

Research into compounds featuring the 5-oxopyrrolidine core has revealed significant antifungal capabilities. nih.gov Studies have demonstrated that hydrazone derivatives possessing a 5-oxopyrrolidine structure exhibit excellent antifungal properties. nih.gov For instance, these compounds showed remarkably high efficacy against Candida tenuis and Aspergillus niger, with Minimum Inhibitory Concentration (MIC) values that surpassed those of the conventional antifungal agent, Nystatin. nih.gov

Further investigations into 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives have also highlighted their potential. These compounds were found to be active against clinically relevant fungal pathogens, including multidrug-resistant strains of Candida auris and azole-resistant Aspergillus fumigatus. nih.gov Similarly, other related heterocyclic compounds, such as 2,5-pyrrolidinedione derivatives, have shown potential activity against Candida albicans. uobasrah.edu.iq Another related compound, 2-pyrrolidone-5-carboxylic acid, isolated from Burkholderia sp., was identified as the active agent responsible for inhibiting the hyphal growth and spore germination of the pathogenic oomycete Saprolegnia sp. researchgate.net

Table 1: Antifungal Activity of 5-Oxopyrrolidine Derivatives and Related Compounds

| Compound Class | Fungal Species | Observed Activity | Source |

|---|---|---|---|

| 5-Oxopyrrolidine Hydrazones | Candida tenuis | MIC: 0.9–1.9 µg/mL (Superior to Nystatin) | nih.gov |

| 5-Oxopyrrolidine Hydrazones | Aspergillus niger | MIC: 0.9–1.9 µg/mL (Superior to Nystatin) | nih.gov |

| 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives | Candida auris | MIC: 16 µg/mL | nih.gov |

| 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives | Azole-resistant Aspergillus fumigatus | Active against strains with TR34/L98H mutations | nih.gov |

| 2-pyrrolidone-5-carboxylic acid | Saprolegnia sp. | Inhibition of hyphal growth and spore germination | researchgate.net |

Investigation of Resistance Mechanisms

The emergence of antifungal drug resistance is a significant public health concern, limiting therapeutic options. nih.govmdpi.com Fungal pathogens have developed various adaptive strategies to counteract the effects of antifungal agents. nih.gov Common mechanisms of acquired resistance include the alteration or overexpression of the drug's target enzyme, upregulation of multidrug transporters leading to drug efflux, and the activation of cellular stress response pathways. nih.govnih.gov

For azole antifungals, which target the lanosterol (B1674476) 14-α-demethylase enzyme (encoded by ERG11 or CYP51 genes), resistance frequently arises from point mutations in the target gene or its overexpression. nih.govmdpi.com Another mechanism involves mutations in other genes within the ergosterol (B1671047) biosynthesis pathway, which can prevent the accumulation of toxic sterol intermediates. nih.gov Efflux pumps, particularly those from the ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporter families, also play a crucial role by actively removing antifungal drugs from the cell. mdpi.com

Notably, certain 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives have demonstrated activity against azole-resistant A. fumigatus strains that harbor TR34/L98H mutations in the CYP51A gene, suggesting a mechanism of action that may circumvent this common resistance pathway. nih.gov

Antiproliferative Activity: Cellular and Molecular Mechanisms

Induction of Apoptosis in Cancer Cell Lines (e.g., A549)

Compounds containing the 5-oxopyrrolidine scaffold have been investigated for their anticancer properties, particularly their ability to induce programmed cell death, or apoptosis, in cancer cells. nih.gov Studies on the human lung adenocarcinoma cell line, A549, have shown that 5-oxopyrrolidine derivatives can exert potent, structure-dependent anticancer activity. nih.govresearchgate.net

The induction of apoptosis is a key mechanism for the antiproliferative effects of many chemotherapeutic agents. Research on various compounds has shown that in A549 cells, apoptosis is often mediated through the activation of the caspase cascade signaling pathway. semanticscholar.org For example, treatment of A549 cells with certain bioactive compounds has been shown to activate initiator caspases, such as caspase-9, which in turn activate executioner caspases like caspase-3, leading to the systematic dismantling of the cell. semanticscholar.org Similarly, studies on benzofuran (B130515) derivatives revealed that their pro-apoptotic activity in A549 cells was linked to the generation of reactive oxygen species (ROS) and subsequent caspase activation. mdpi.com

Table 2: Antiproliferative and Pro-Apoptotic Effects of Bioactive Compounds on A549 Cells

| Compound Class | Cell Line | Effect | Key Findings | Source |

|---|---|---|---|---|

| 5-Oxopyrrolidine Derivatives | A549 | Anticancer Activity | Demonstrated potent, structure-dependent suppression of cell viability. | nih.govresearchgate.net |

| Benzofuran Derivatives | A549 | Cytotoxicity | IC50 values ranged from 3.5 ± 0.6 µM to 6.3 ± 2.5 µM. | mdpi.com |

| Benzofuran Derivatives | A549 | Apoptosis Induction | Induced late-stage apoptosis in up to 15% of cells. | mdpi.com |

| Chalcone Derivative (ChalcEA) | A549 | Proliferation Inhibition | IC50 of 19.60 µM after 48h treatment. | semanticscholar.org |

| Chalcone Derivative (ChalcEA) | A549 | Apoptosis Induction | Mediated by activation of caspase-9 and caspase-3. | semanticscholar.org |

Cell Cycle Arrest Pathways

In addition to inducing apoptosis, another critical mechanism by which antiproliferative compounds inhibit cancer cell growth is by disrupting the cell cycle. mdpi.com The cell cycle is a tightly regulated process, and its interruption can halt proliferation and trigger cell death. nih.gov

Research on various anticancer agents has shown that they can cause cell cycle arrest at specific checkpoints, most commonly the G2/M phase. mdpi.commdpi.com For instance, studies on benzofuran derivatives in A549 cells demonstrated an accumulation of cells in the G2/M phase, indicating a halt in the cell cycle before mitosis. mdpi.com This arrest is often associated with the downregulation of key cell cycle-regulating proteins. mdpi.com These proteins include cyclin-dependent kinases (e.g., CDK1/CDC2) and their regulatory partners, cyclins (e.g., Cyclin B1), as well as phosphatases like CDC25c that activate the cyclin-CDK complexes. mdpi.com By decreasing the expression of these essential proteins, compounds can effectively prevent cancer cells from progressing through mitosis, thereby inhibiting their proliferation. mdpi.com

Interference with Cellular Processes

The anticancer activity of bioactive compounds often involves interference with a range of fundamental cellular processes beyond direct cell cycle arrest and apoptosis induction. These mechanisms can include the disruption of critical signaling pathways that govern cell growth, survival, and proliferation.

One such pathway is the PI3K/Akt/mTOR signaling cascade, which is frequently hyperactivated in cancer and promotes cell survival and growth. mdpi.com Inhibition of this pathway has been identified as a key mechanism for some anticancer flavonoids. mdpi.com Another important target is the mitogen-activated protein kinase (MAPK) signaling pathway, where activation of specific kinases like p38 can lead to cell cycle arrest. mdpi.com Furthermore, some compounds interfere with the expression of anti-apoptotic proteins, such as those from the Bcl-2 family (e.g., Bcl-xL, Mcl-1) and survivin, tipping the cellular balance towards apoptosis. mdpi.com Other reported mechanisms include the disruption of cytoskeletal components, which is crucial for cell division and motility, and the modulation of inflammatory responses through effects on cytokine secretion, such as Interleukin-6 (IL-6). mdpi.comnih.gov

Antioxidant Mechanisms (e.g., Radical Scavenging, Reducing Power)

Compounds containing hydroxyl groups on an aromatic or heterocyclic ring are often evaluated for their antioxidant properties, which are primarily based on their ability to donate a hydrogen atom or an electron to neutralize reactive free radicals. nih.govnih.gov Two common in vitro assays used to assess these properties are radical scavenging and reducing power measurements.

Radical Scavenging: This mechanism involves the direct quenching of free radicals. Assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) tests are widely used. nih.gov In these assays, the antioxidant compound donates an electron or hydrogen atom to the stable radical (DPPH• or ABTS•+), neutralizing it and causing a measurable change in color, which is quantified spectrophotometrically. mdpi.commdpi.com The effectiveness of a compound as a radical scavenger is often dependent on the number and position of hydroxyl groups and the stability of the resulting antioxidant radical. nih.govnih.gov

Reducing Power: The reducing power of a compound is its ability to donate an electron. This property is often measured using the ferricyanide (B76249) reducing power assay. nih.gov In this method, the test compound reduces ferric iron (Fe³⁺) in a potassium ferricyanide complex to ferrous iron (Fe²⁺). nih.gov The resulting Fe²⁺ then reacts to form a Perl's Prussian blue complex, and the intensity of the blue color, measured by absorbance, is directly proportional to the reducing power of the compound. nih.gov This capacity indicates that a compound can act as an antioxidant by donating electrons to neutralize pro-oxidant species.

Investigation of Anti-inflammatory Pathways

Research into the anti-inflammatory mechanisms of pyrrolidine (B122466) derivatives has often focused on key signaling pathways that regulate the inflammatory response. These include the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, the translocation of Nuclear Factor-kappa B (NF-κB), and the inhibition of nitric oxide (NO) production.

MAPK Signaling: The MAPK pathways are crucial in transducing extracellular signals into cellular responses, including the production of pro-inflammatory cytokines. While direct studies on this compound are not available, other functionalized pyrrolidine derivatives have been investigated for their ability to modulate these pathways. For instance, certain derivatives have been shown to inhibit the phosphorylation of key MAPK proteins, thereby downregulating the inflammatory cascade.

NF-κB Translocation: NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Its activation and translocation to the nucleus are pivotal steps in the inflammatory process. The anti-inflammatory effects of some pyrrolidine-based compounds have been attributed to their ability to inhibit the degradation of IκBα, an inhibitory protein, which in turn prevents the nuclear translocation of NF-κB. This mechanism effectively blocks the transcription of genes encoding for pro-inflammatory mediators.

NO Inhibition: Nitric oxide is a signaling molecule with a dual role in inflammation. While it has protective effects under normal physiological conditions, its overproduction by inducible nitric oxide synthase (iNOS) during inflammation can lead to tissue damage. Several synthetic pyrrolidine derivatives have been evaluated for their potential to inhibit NO production in activated macrophages, a common in vitro model for inflammation.

| Pathway | General Role in Inflammation | Observed Effects of Related Pyrrolidine Derivatives |

|---|---|---|

| MAPK Signaling | Regulates production of pro-inflammatory cytokines. | Inhibition of phosphorylation of key MAPK proteins. |

| NF-κB Translocation | Controls transcription of pro-inflammatory genes. | Inhibition of IκBα degradation, preventing NF-κB nuclear translocation. |

| NO Production | Overproduction contributes to tissue damage. | Inhibition of nitric oxide production in activated macrophages. |

Interaction with Specific Biological Receptors and Ligands

The biological effects of many compounds are mediated through their interaction with specific receptors and ligands. For pyrrolidine derivatives, research has explored their binding affinity and functional activity at various biological targets. It is important to note that specific receptor interaction studies for this compound are not prominently featured in the scientific literature. However, the activities of analogous structures suggest potential areas of investigation.

For example, the pyrrolidine scaffold is a key component of various receptor antagonists and enzyme inhibitors. The specific functional groups and stereochemistry of the molecule, such as the hydroxyl and carboxylate groups on this compound, would be critical in determining its binding specificity and affinity for any potential biological targets.

Natural Occurrence and Biosynthetic Pathways

The pyrrolidine ring is a common structural motif found in a wide array of natural products, particularly in alkaloids isolated from various plant and microbial sources. These natural compounds often exhibit significant biological activities.

At present, there is no specific documentation identifying this compound as a naturally occurring compound or detailing its specific biosynthetic pathway. The biosynthesis of the core pyrrolidine structure in nature typically involves amino acid precursors, such as proline or ornithine, which undergo a series of enzymatic transformations including cyclization, oxidation, and functional group modifications to yield the diverse range of naturally occurring pyrrolidine alkaloids. The potential biosynthesis of this compound would likely involve similar enzymatic logic, starting from a suitable amino acid precursor followed by hydroxylation, oxidation, and esterification. However, without direct experimental evidence, this remains speculative.

| Area of Investigation | Findings Specific to this compound | Inferences from Related Pyrrolidine Derivatives |

|---|---|---|

| Anti-inflammatory Pathways | Limited to no direct research found. | Potential modulation of MAPK, NF-κB, and NO pathways. |

| Receptor/Ligand Interaction | No specific targets identified in available literature. | The scaffold is present in known receptor antagonists and enzyme inhibitors. |

| Natural Occurrence & Biosynthesis | Not identified as a known natural product. | Biosynthesis could potentially involve amino acid precursors like proline or ornithine. |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Spectroscopic Property Prediction

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of a molecule. For Methyl 4-hydroxy-5-oxopyrrolidine-2-carboxylate, these calculations would typically be performed to determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

Furthermore, these calculations can predict spectroscopic properties. By computing the vibrational frequencies, a theoretical Infrared (IR) spectrum can be generated to help assign experimental spectral bands to specific molecular vibrations. Similarly, nuclear magnetic shielding tensors can be calculated to predict 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts, aiding in the structural confirmation of the compound. A molecular electrostatic potential (MEP) map could also be generated, illustrating the charge distribution and identifying regions susceptible to electrophilic or nucleophilic attack.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. For this compound, this would involve docking the molecule into the active site of a biologically relevant protein target. The process would yield a binding score (e.g., in kcal/mol) and reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions with specific amino acid residues.

Following docking, Molecular Dynamics (MD) simulations could be employed to study the stability and dynamics of the ligand-protein complex over time. An MD simulation would provide insights into the conformational changes of both the ligand and the protein upon binding and help validate the docking pose. Analysis of the simulation trajectory can confirm the persistence of key interactions and provide a more accurate estimation of the binding free energy.

Conformational Analysis and Energy Landscapes

The pyrrolidine (B122466) ring of this compound is not planar and can adopt several low-energy conformations, often described as "envelope" or "twist" forms. Conformational analysis is performed to identify these stable conformers and to map the potential energy surface, or energy landscape, of the molecule.

This analysis involves systematically rotating the rotatable bonds and calculating the potential energy of each resulting conformation. The results identify the global minimum energy conformation (the most stable form) and other low-energy local minima. Understanding the accessible conformations is crucial, as the biologically active conformation may not be the one with the lowest energy in isolation. For instance, studies on similar oxopyrrolidine structures have identified specific twist conformations of the five-membered ring.

Prediction of Reactivity and Stability

Quantum chemical calculations provide numerous descriptors to predict a molecule's reactivity and stability. Global reactivity descriptors derived from HOMO and LUMO energies, such as chemical hardness, softness, electronegativity, and the electrophilicity index, can quantify the molecule's resistance to deformation of its electron cloud and its tendency to accept electrons.

Local reactivity can be predicted using methods like Fukui functions, which identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. This information is valuable for understanding reaction mechanisms and predicting the outcomes of chemical reactions involving this compound.

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are performed on a series of related compounds to correlate variations in their chemical structure with changes in their biological activity. To conduct a SAR study for this compound, a library of its analogs would need to be synthesized and tested for a specific biological activity.

A QSAR model would then be built by calculating various molecular descriptors (e.g., steric, electronic, hydrophobic) for each analog and using statistical methods to create a mathematical equation that relates these descriptors to the observed activity. Such a model could predict the activity of new, unsynthesized derivatives and guide the design of more potent compounds. The model's predictive power would be assessed using statistical metrics like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). Studies on various pyrrolidine derivatives have successfully used QSAR to elucidate how factors like hydrogen bonding and electrostatic fields contribute to their inhibitory activity against various enzymes.

Applications in Advanced Organic Synthesis and Material Science Research

Utilization as Chiral Building Blocks in Complex Molecule Synthesis

Chiral building blocks are essential components in modern organic synthesis, particularly for the creation of enantiomerically pure pharmaceuticals and natural products. The pharmaceutical industry has a consistently high demand for such chiral intermediates to enhance drug efficacy. Methyl 4-hydroxy-5-oxopyrrolidine-2-carboxylate, by virtue of its defined stereochemistry, serves as a valuable chiral synthon.

The synthesis of this compound can originate from starting materials like S-configured pyroglutamic acid methyl ester, ensuring the retention of chirality at key positions. This enantiopure foundation is critical because the biological activity of complex molecules is often dependent on their specific three-dimensional arrangement. The functional groups present on the molecule—the hydroxyl, ester, and lactam—offer multiple reaction sites for further elaboration. Chemists can selectively modify these groups to build more intricate molecular frameworks, introducing new stereocenters with high levels of control. This makes the compound an attractive intermediate for constructing complex targets where precise stereochemical integrity is paramount.

Role as Chemical Intermediates for Bioactive Compound Development

The 5-oxopyrrolidine core structure is a key feature in many compounds exhibiting a wide range of biological activities, including antibacterial, anticancer, and antiviral properties. Researchers frequently use derivatives of 5-oxopyrrolidine carboxylic acid as starting points for the synthesis of novel therapeutic agents. This compound fits within this class of intermediates, providing a scaffold that can be systematically modified to generate libraries of new compounds for biological screening.

Research has demonstrated that the carboxylic acid or ester functional group on the pyrrolidinone ring can be converted into a carbohydrazide. This hydrazide intermediate is then reacted with various aldehydes or ketones to form hydrazones, a class of compounds known for its diverse bioactivities. Furthermore, the core structure can be used to synthesize derivatives containing other heterocyclic moieties, such as pyrazoles, pyrroles, and triazines. These modifications aim to enhance the biological profile of the parent compound, leading to the discovery of potent and selective agents. For example, certain hydrazone derivatives of the 5-oxopyrrolidine scaffold have shown significant antibacterial activity, even against multidrug-resistant strains of Staphylococcus aureus.

| Derivative Class | Modification Site | Target Bioactivity | Example Finding | Reference |

|---|---|---|---|---|

| Hydrazones | Carboxylic Acid/Ester | Anticancer, Antimicrobial | Derivatives bearing a 5-nitrothiophene substituent showed promising and selective activity against multidrug-resistant S. aureus. | |

| Azoles (Pyrroles, Pyrazoles) | Carbohydrazide | Antimicrobial | Synthesized via acid-catalyzed condensation of hydrazides with diketones like hexane-2,5-dione or pentane-2,4-dione. | |

| Benzimidazoles | Carboxylic Acid | Antibacterial | Some benzimidazole (B57391) derivatives showed activity against S. aureus and C. difficile. |

Future Research Directions and Perspectives

Exploration of Novel Synthetic Methodologies and Scalable Production

Current synthetic routes to 5-oxopyrrolidine derivatives often involve multi-step procedures. For instance, the synthesis of related compounds has been achieved through the reaction of itaconic acid with aminophenols, followed by esterification. mdpi.commdpi.com One-pot methods have been developed for other heterocyclic compounds, which can significantly improve efficiency and reduce costs. nuph.edu.uamdpi.com

Future research should focus on developing novel, efficient, and stereoselective synthetic strategies for Methyl 4-hydroxy-5-oxopyrrolidine-2-carboxylate. The exploration of catalytic asymmetric reactions could be pivotal in controlling the stereochemistry at the C2 and C4 positions, which is often crucial for biological activity. nih.gov

Furthermore, the development of scalable production methods is essential for the translation of this compound from a laboratory curiosity to a potential therapeutic agent. This will require optimization of reaction conditions, purification techniques, and the use of cost-effective starting materials to ensure the economic viability of large-scale synthesis.

Identification of Undiscovered Biological Targets and Mechanisms

While various 5-oxopyrrolidine derivatives have demonstrated promising anticancer and antimicrobial activities, the specific biological targets and mechanisms of action of this compound remain largely unknown. nih.govsemanticscholar.org Studies on similar compounds have shown that they can exert their effects through various pathways. For example, some derivatives have shown efficacy against multidrug-resistant Staphylococcus aureus and human lung adenocarcinoma cells (A549). nih.govresearchgate.net

Future investigations should employ a range of modern pharmacological and biochemical techniques to identify the molecular targets of this compound. This could include target-based screening against known enzymes and receptors, as well as unbiased approaches like affinity chromatography and proteomics to pull down binding partners. Elucidating the mechanism of action will be critical for understanding its therapeutic potential and for guiding further optimization.

Deepening Understanding of Structure-Activity-Mechanism Relationships

The biological activity of 5-oxopyrrolidine derivatives is highly dependent on their structural features. nih.gov For instance, the nature and position of substituents on the pyrrolidine (B122466) ring and at the N-1 position can significantly influence their anticancer and antimicrobial properties. nih.govmdpi.com

A systematic exploration of the structure-activity relationships (SAR) for this compound is a crucial next step. This will involve the synthesis of a library of analogs with modifications at the carboxylate, hydroxyl, and amide positions. The biological activities of these analogs can then be correlated with their structural and physicochemical properties to build comprehensive SAR models. mdpi.com

Furthermore, understanding the structure-activity-mechanism relationship is vital. This involves not only knowing which structural features lead to improved activity but also understanding how these changes affect the interaction with the biological target and the subsequent cellular response. Computational modeling and structural biology techniques, such as X-ray crystallography of the compound bound to its target, will be invaluable in this endeavor.

Development of Advanced Analytical and Characterization Techniques

The robust characterization of this compound and its derivatives is fundamental for both synthetic chemistry and biological studies. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy are routinely used to confirm the structure of these compounds. mdpi.comnih.gov

Future research could benefit from the development and application of more advanced analytical methods. For instance, chiral chromatography techniques will be essential for separating and characterizing different stereoisomers, which may exhibit distinct biological activities. nih.gov Advanced mass spectrometry techniques, such as tandem MS (MS/MS), can be employed for the sensitive detection and quantification of the compound and its metabolites in biological matrices, which is crucial for pharmacokinetic and pharmacodynamic studies.

Investigation of Broader Chemogeonomic and Systems Biology Implications

The advent of chemogenomics and systems biology offers powerful tools to understand the broader biological implications of a compound. These approaches can help to identify novel targets, predict potential off-target effects, and understand the compound's impact on cellular networks.

Future studies on this compound should leverage these technologies. For example, high-throughput screening of the compound against a panel of cell lines with known genetic backgrounds (chemogenomic profiling) can reveal genetic determinants of sensitivity or resistance. Similarly, transcriptomic and proteomic analyses of cells treated with the compound can provide a global view of the cellular pathways it modulates. This holistic understanding will be instrumental in identifying potential therapeutic applications and biomarkers for patient stratification.

Data on Related 5-Oxopyrrolidine Derivatives

To illustrate the potential of the 5-oxopyrrolidine scaffold, the following table summarizes the biological activities of some related derivatives.

| Compound | Biological Activity | Reference |

| 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives | Anticancer (A549 human lung adenocarcinoma cells) | nih.gov |

| 5-oxopyrrolidine derivative with a 5-nitrothiophene substituent | Antimicrobial (multidrug-resistant Staphylococcus aureus) | nih.gov |

| 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives | Antibacterial (Gram-positive pathogens) | mdpi.com |

Q & A

Basic Questions

Q. What synthetic methodologies are established for preparing Methyl 4-hydroxy-5-oxopyrrolidine-2-carboxylate?

- Methodological Answer : Diastereoselective synthesis via neutralization of diastereohomogeneous dimethyl (2R*,3R*)-3-aryl(pyridyl)glutamate hydrochlorides is a robust approach. Key steps include:

- Acidic hydrolysis of the hydrochloride salt under controlled pH.

- Isolation of the diastereomerically pure product via recrystallization.

- Confirmation of stereochemistry using X-ray crystallography .

- Table 1 : Representative Reaction Conditions

| Parameter | Details | Reference |

|---|---|---|

| Starting material | Dimethyl glutamate hydrochlorides | |

| Diastereomeric ratio | >95:5 (HPLC-determined) |

Q. Which spectroscopic and crystallographic techniques are critical for characterizing its structure?

- Methodological Answer :

- NMR : Assign stereochemistry using and NMR coupling constants and NOE experiments.

- X-ray Diffraction : Resolve absolute configuration via single-crystal analysis. Data collection using APEX2 software and refinement with SHELXL (e.g., ) .

- Table 2 : Crystallographic Parameters for Derivatives

| Parameter | Value | Reference |

|---|---|---|

| Mean C–C bond length | 0.003 Å | |

| Data-to-parameter ratio | 13.2 |

Advanced Research Questions

Q. How can diastereoselectivity be controlled during synthesis?

- Methodological Answer :

- Optimize solvent polarity (e.g., ethanol/water mixtures) to favor intramolecular hydrogen bonding.

- Use chiral auxiliaries or asymmetric catalysis to enhance stereochemical control.

- Monitor reaction progress via inline HPLC to adjust kinetic vs. thermodynamic product ratios .

Q. What strategies resolve discrepancies between spectroscopic and crystallographic data?

- Methodological Answer :

- Cross-validate using complementary techniques (e.g., vibrational spectroscopy for hydrogen bonding).

- Employ structure validation tools (e.g., PLATON) to detect crystallographic disorders or twinning .

- Re-examine NMR assignments using -labeling or 2D correlation experiments .

Q. What are best practices for refining crystal structures of this compound?

- Methodological Answer :

- Use SHELXL for least-squares refinement with anisotropic displacement parameters for non-H atoms.

- Apply Hirshfeld surface analysis to validate intermolecular interactions.

- Check for missed symmetry using the ADDSYM algorithm in PLATON .

Q. How to analyze hydrogen bonding patterns in its crystal lattice?

- Methodological Answer :

- Perform graph set analysis (e.g., motifs for dimeric interactions).

- Measure donor-acceptor distances (<3.0 Å) and angles (>120°) using Mercury or OLEX2 .

- Example: In related pyrrolidine derivatives, O–H···O=C interactions dominate the packing .

Q. What computational methods support structural analysis of this compound?

- Methodological Answer :

- Conduct DFT geometry optimization (B3LYP/6-31G*) to compare with X-ray bond lengths/angles.

- Calculate electrostatic potential maps to predict hydrogen bonding preferences .

- Use Cremer-Pople parameters to quantify ring puckering (e.g., puckering amplitude Å for the pyrrolidine ring) .

Q. How to quantify ring puckering in the pyrrolidine moiety?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.